Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is a structurally complex ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a trifluoromethyl group, and a methyl branch. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways, particularly in peptide and heterocycle synthesis .
Properties
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO4/c1-7(2)11(8(17)19-6,12(13,14)15)16-9(18)20-10(3,4)5/h7H,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOFIUXWYSFFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the carbamate and ester functionalities may interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Table 2: Physicochemical Properties
Imidazole Derivatives with Boc Groups
Imidazole-based compounds from Molecules (2008) incorporate Boc groups but differ fundamentally in backbone structure . For example, 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy)-...-imidazole highlights:
- Backbone : Imidazole rings vs. the target’s aliphatic ester chain.
- Boc Utility : In imidazoles, Boc protects lysine side chains, whereas in the target, it shields a primary amine .
Research Findings and Implications
Boc Deprotection : The target’s Boc group, like in N-Boc-N-methyl-L-threonine, is likely cleavable under acidic conditions (e.g., TFA), enabling sequential synthesis strategies .
Ester Stability : Methyl esters in sulfonylureas undergo hydrolysis for activation ; the target’s ester may follow similar kinetics, influencing prodrug design.
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate
- Molecular Formula : C₁₁H₁₈F₃N O₄
- Molecular Weight : 309.36 g/mol
- CAS Number : 1180002-01-0
Synthesis
The synthesis of this compound typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of the trifluoromethyl group. Various methods have been explored in literature, including alkylation techniques and reactions involving carbamates and amino acids .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown effectiveness against various bacterial strains, suggesting that methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate may possess similar activities .
Anti-inflammatory Effects
Studies have reported that related compounds can modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activity of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate may be attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and infection processes.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to immune response and cell proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several Boc-protected amino acids, including derivatives similar to methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds in a murine model. The administration of these compounds resulted in a marked reduction in serum levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory conditions .
Q & A
Q. What are the primary synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step process involving:
- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride [(Boc)₂O] in the presence of a base like DMAP (4-dimethylaminopyridine) to prevent side reactions .
- Trifluoromethylation : A key step involves the addition of a trifluoromethyl group, often via nucleophilic substitution or radical-mediated methods. For example, trifluoromethyltrimethylsilane (TMSCF₃) under acidic conditions may be employed .
- Esterification : Methyl ester formation is achieved using methanol and a coupling agent (e.g., DCC, HOBt) under anhydrous conditions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
- Spectroscopy :
- Stability Testing : Monitor degradation under varying pH and temperature using accelerated stability protocols .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during nucleophilic substitutions?
The trifluoromethyl group is electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity at the carbonyl carbon. Computational studies (DFT calculations) reveal:
- Transition-State Analysis : Stabilization via hyperconjugation between the CF₃ group and the reaction center .
- Steric Effects : The bulky CF₃ group may hinder nucleophilic attack, requiring optimized steric environments (e.g., bulky solvents like tert-butanol) .
Experimental Validation : Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing) can elucidate rate-determining steps .
Q. How does this compound interact with biological targets such as enzymes or receptors?
- Enzyme Inhibition Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The trifluoromethyl group enhances binding via hydrophobic interactions .
- Structural Biology : X-ray crystallography or cryo-EM to map binding pockets. For example, the Boc group may occupy a hydrophobic cleft, while the CF₃ group stabilizes π-π stacking .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Reproducibility Checks : Validate reported protocols with controlled reagent purity (e.g., anhydrous solvents, fresh TMSCF₃) .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in trifluoromethylation yields may stem from trace moisture in reagents .
- Orthogonal Assays : Use alternative bioactivity models (e.g., cell-free vs. cell-based assays) to confirm target engagement .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance plasma stability .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility (>50 µM required for IV administration) .
- Metabolic Profiling : LC-MS/MS to identify major metabolites in liver microsomes, guiding structural modifications to reduce clearance .
Q. How does the stereochemistry at the 3-methyl and trifluoromethyl positions influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
